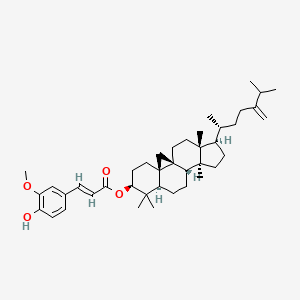

Oryzanol C

Übersicht

Beschreibung

24-Methylenecycloartanylferulat ist eine Verbindung, die zur γ-Oryzanol-Familie gehört, einer Mischung aus Ferulasäureestern von Triterpenalkoholen und pflanzlichen Sterolen. Diese Verbindung ist bekannt für ihre potenziellen pharmakologischen Wirkungen, darunter Anti-Cholesterin-, Anti-Thrombozytenaggregation und Anti-Tumor-Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Medizin: Es wird auf seine Antikrebs-, entzündungshemmenden und antioxidativen Eigenschaften untersucht

Wirkmechanismus

24-Methylenecycloartanylferulat übt seine Wirkungen hauptsächlich durch die Aktivierung des Peroxisom-Proliferator-aktivierten Rezeptors gamma 2 (PPARγ2) aus. Diese Aktivierung führt zur Regulation von Angiogenese-assoziierten Genen, einschließlich der Hemmung des vaskulären endothelialen Wachstumsfaktors (VEGF) und der Förderung des Leukaemie-inhibitorischen Faktors (LIF). Zusätzlich inhibiert die Verbindung den Akt/mTOR-Signalweg, der für die Proliferation und das Überleben von Krebszellen entscheidend ist .

Wirkmechanismus

Target of Action

Oryzanol C, also known as 24-methylenecycloartanol ferulate, is a compound belonging to the γ-oryzanol family . The primary target of 24-methylenecycloartanol ferulate is the Akt1 protein . Akt1 is a serine/threonine kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

24-methylenecycloartanol ferulate interacts with its target, Akt1, in an ATP-competitive manner . This means that 24-methylenecycloartanol ferulate competes with ATP for binding to the Akt1 protein, thereby inhibiting the protein’s activity . This interaction results in changes in cellular processes controlled by Akt1, such as cell proliferation and survival .

Biochemical Pathways

The interaction of 24-methylenecycloartanol ferulate with Akt1 affects several biochemical pathways. For instance, it can influence the PI3K/Akt/mTOR pathway, which is involved in cell cycle regulation and growth . By inhibiting Akt1, 24-methylenecycloartanol ferulate can disrupt this pathway, potentially leading to reduced cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of 24-methylenecycloartanol ferulate, as part of the γ-oryzanol complex, have been studied. It has been found that γ-oryzanol is readily absorbed by the intestine and is found in high concentrations in the plasma after 1 hour of oral administration . This suggests that 24-methylenecycloartanol ferulate, as a component of γ-oryzanol, may have similar absorption and distribution properties .

Result of Action

The molecular and cellular effects of 24-methylenecycloartanol ferulate’s action are diverse due to its interaction with Akt1. For example, it has been found to enhance parvin-beta expression within human breast cancer cells . Parvin-beta is a protein that plays a crucial role in cell adhesion and spreading, and its upregulation can influence cell behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 24-methylenecycloartanol ferulate. For instance, the presence of other compounds in the diet, such as those found in rice bran oil, can affect the absorption and bioavailability of 24-methylenecycloartanol ferulate . Additionally, factors such as pH and temperature could potentially impact the stability of the compound .

Biochemische Analyse

Biochemical Properties

Oryzanol C has been found to interact with various biomolecules. It has been shown to downregulate the expression of genes that encode proteins related to adiposity (CCAAT/enhancer binding proteins (C/EBPs)), inflammatory responses (nuclear factor kappa-B (NF-κB)), and metabolic syndrome (peroxisome proliferator-activated receptors (PPARs)) . These interactions are likely to contribute to the wide range of beneficial activities exhibited by this compound.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It acts to ameliorate insulin activity, cholesterol metabolism, and associated chronic inflammation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidant properties, which trigger a complex network of interactions and signals . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has antioxidant activity, which could potentially influence its stability and degradation over time .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been associated with the amelioration of insulin activity and cholesterol metabolism . It also interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

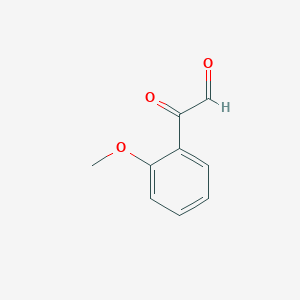

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 24-Methylenecycloartanylferulat kann durch Veresterung von 24-Methylenecycloartanol mit Ferulasäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird 24-Methylenecycloartanylferulat häufig aus natürlichen Quellen wie Reiskleieöl und Gerste isoliert. Der Prozess beinhaltet die Extraktion, Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC) und Identifizierung durch Techniken wie Massenspektrometrie (MS) und Kernresonanzspektroskopie (NMR) .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 24-Methylenecycloartanylferulat kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Die Verbindung kann zu 24-Methylenecycloartanol reduziert werden.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Ferulat-Einheit durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Verschiedene Nucleophile können unter sauren oder basischen Bedingungen verwendet werden.

Hauptprodukte:

- Oxidierte Derivate von 24-Methylenecycloartanylferulat.

- 24-Methylenecycloartanol aus Reduktionsreaktionen.

- Substituierte Ferulatderivate aus Substitutionsreaktionen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Cycloartenylferulat

- Campesterylferulat

- Sitosterylferulat

Vergleich: 24-Methylenecycloartanylferulat ist aufgrund seiner spezifischen Interaktion mit PPARγ2 und seiner starken Antikrebs-Eigenschaften einzigartig. Während andere ähnliche Verbindungen wie Cycloartenylferulat und Campesterylferulat auch gesundheitliche Vorteile aufweisen, zeichnet sich 24-Methylenecycloartanylferulat durch seine Fähigkeit aus, den Akt/mTOR-Signalweg zu hemmen und die Parvin-Beta-Expression zu fördern .

Eigenschaften

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSUVXVGZSMGDJ-YVMHCORFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-36-3 | |

| Record name | Oryzanol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORYZANOL C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5P8298M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

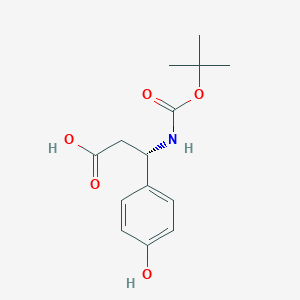

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 24-methylenecycloartanol ferulate and where is it found?

A1: 24-Methylenecycloartanol ferulate, also known as oryzanol C, is a triterpenoid ester primarily found in rice bran oil. [, , ] This compound belongs to a group of phytochemicals collectively known as gamma-oryzanol, which exhibits various biological activities. [, ]

Q2: What are the potential health benefits of 24-methylenecycloartanol ferulate?

A2: Studies have shown that 24-methylenecycloartanol ferulate exhibits anti-inflammatory properties. In particular, it demonstrated significant inhibitory effects against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. [] Furthermore, it significantly inhibited the tumor-promoting effects of TPA in 7,12-dimethylbenz[a]anthracene-initiated mice, suggesting potential anti-cancer properties. []

Q3: How was the structure of 24-methylenecycloartanol ferulate elucidated?

A4: Initial studies on oryzanol B, a mixture primarily composed of oryzanol A and this compound, involved saponification to yield alcohol B. [] Acetylation of alcohol B followed by ozonolysis produced key degradation products, 24-oxocycloartanyl acetate and 3β-acetoxy-25, 26, 27-trisnorcycloartan-24-oic acid. [] These findings, along with comparisons to known triterpenes in rice bran oil, led to the structural characterization of 24-methylenecycloartanol ferulate. []

Q4: Are there any analytical techniques used to study the distribution of 24-methylenecycloartanol ferulate within rice grains?

A5: While specific studies on the spatial distribution of 24-methylenecycloartanol ferulate within rice grains are limited, desorption electrospray ionization mass spectrometry imaging (DESI-MSI) has been successfully employed to map the distribution of related compounds in different rice landraces. [] This technique revealed the localized presence of oryzanol A and this compound in the bran region of rice grains, suggesting a similar distribution pattern for 24-methylenecycloartanol ferulate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

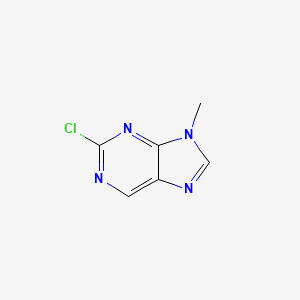

![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)